molecular formula C7H15NO2 B6180538 ethyl (2S)-2-(methylamino)butanoate CAS No. 2322532-16-9

ethyl (2S)-2-(methylamino)butanoate

Cat. No.: B6180538
CAS No.: 2322532-16-9
M. Wt: 145.2
InChI Key:
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Description

Ethyl (2S)-2-(methylamino)butanoate is an organic compound that belongs to the class of esters. It is characterized by the presence of an ethyl ester group attached to a butanoate backbone, which is further substituted with a methylamino group. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2S)-2-(methylamino)butanoate typically involves the esterification of (2S)-2-(methylamino)butanoic acid with ethanol. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors has been reported to provide a more sustainable and scalable approach to ester synthesis .

Chemical Reactions Analysis

Types of Reactions

Ethyl (2S)-2-(methylamino)butanoate can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

    Substitution: Reagents such as alkyl halides can be used for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Formation of (2S)-2-(methylamino)butanoic acid.

    Reduction: Formation of (2S)-2-(methylamino)butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl (2S)-2-(methylamino)butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2S)-2-(methylamino)butanoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid, which can then participate in biological pathways. The methylamino group can interact with enzymes and receptors, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl (2S)-2-amino-3-methylbutanoate
  • Ethyl (2S)-2-(ethylamino)butanoate
  • Ethyl (2S)-2-(dimethylamino)butanoate

Uniqueness

Ethyl (2S)-2-(methylamino)butanoate is unique due to its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the methylamino group provides unique opportunities for chemical modifications and interactions with biological targets .

Properties

CAS No.

2322532-16-9

Molecular Formula

C7H15NO2

Molecular Weight

145.2

Purity

95

Origin of Product

United States

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